molecular formula C20H17NO B14081836 Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)- CAS No. 91487-87-5

Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-

Cat. No.: B14081836
CAS No.: 91487-87-5
M. Wt: 287.4 g/mol
InChI Key: WBORUOMNFAGVMS-UHFFFAOYSA-N
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Description

Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-, is a derivative of N-arylformamide characterized by a biphenyl scaffold substituted with a formamide group. These compounds are pivotal in organic synthesis, pharmaceuticals, and materials science due to their versatility as intermediates and their role in modulating biological activity .

N-arylformamides are synthesized via palladium-catalyzed cross-coupling reactions, leveraging boronic acids and halogenated precursors . Their biphenyl core enables π-π stacking interactions, while substituents (e.g., nitro, methoxy, fluoro) fine-tune electronic properties, solubility, and biological efficacy .

Properties

CAS No.

91487-87-5

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-[phenyl-(4-phenylphenyl)methyl]formamide

InChI

InChI=1S/C20H17NO/c22-15-21-20(18-9-5-2-6-10-18)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-15,20H,(H,21,22)

InChI Key

WBORUOMNFAGVMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)NC=O

Origin of Product

United States

Biological Activity

Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22N2O
  • Molecular Weight : 290.39 g/mol
  • Chemical Structure : The compound features a biphenyl moiety attached to a phenylmethyl amide structure, which may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit various enzymes involved in cancer progression and inflammation. For example, inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway have shown promise in reducing tumor growth and inflammatory responses .
  • Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways. For instance, its structural analogs have been reported to act on transient receptor potential (TRP) channels, which are implicated in pain sensation and inflammation .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to formamide derivatives:

  • Cell Line Studies : In vitro studies have demonstrated that formamide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar biphenyl structures showed significant inhibition of cell proliferation in breast and prostate cancer models .
  • Xenograft Models : In vivo studies using xenograft models have reported that these compounds can suppress tumor growth by inducing apoptosis and inhibiting angiogenesis .

Anti-inflammatory Effects

The anti-inflammatory properties of formamide derivatives have also been investigated:

  • TRPA1 Antagonism : Compounds that act as TRPA1 antagonists can alleviate pain and inflammation associated with conditions such as asthma and chronic obstructive pulmonary disease (COPD). Formamide derivatives may share this mechanism due to their structural similarities with known TRPA1 inhibitors.

Case Studies

  • Study on Cancer Cell Lines : A study investigated the effects of a related biphenyl formamide on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential for therapeutic use in targeting these cancers.
  • Inflammation Model : A model of acute lung inflammation assessed the efficacy of a formamide derivative in reducing inflammatory markers. The compound significantly lowered levels of cytokines associated with inflammation, demonstrating its potential application in respiratory diseases.

Data Summary Table

Biological ActivityMechanismModel UsedOutcome
AnticancerEnzyme inhibitionMCF-7 & PC-3 cell linesReduced cell viability
Anti-inflammatoryTRPA1 antagonismAcute lung inflammation modelDecreased cytokine levels

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthetic Efficiency: Pd-catalyzed cross-coupling yields vary (52–72%), influenced by substituent electronic effects. Electron-withdrawing groups (e.g., NO₂) may reduce reactivity compared to electron-donating groups (e.g., OCH₃) .
  • Structural Flexibility : Substituent positioning (e.g., 2- vs. 4-methoxy) alters steric hindrance and conjugation, impacting spectral profiles (C=O stretches: 1677–1697 cm⁻¹) .
Physicochemical and Crystallographic Properties
  • Coplanarity: In N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide, the biphenyl rings exhibit a dihedral angle of 52.9°, indicating non-coplanarity that may reduce crystallinity or enhance solubility .
  • Crystal Engineering : Patent data highlight the use of biphenylformamides in designing crystalline pharmaceuticals, where substituents like trifluoromethoxy optimize packing and stability .
Antifungal and Antimicrobial Activity

Selected analogs demonstrate potent antifungal activity against Sclerotinia sclerotiorum:

Compound Substituents EC₅₀ (µg/mL) Reference
3-(Difluoromethyl)-1-methyl-N-((3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide (9b) 3',4',5'-F 0.97 ± 0.18
N-((4'-chloro-[1,1'-biphenyl]-2-yl)carbamoyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide (9g) 4′-Cl 1.31 ± 0.15
Commercial fungicide (Bixafen) N/A 9.15 ± 0.05

Mechanistic Insights :

  • Electron-withdrawing substituents (e.g., Cl, F) enhance binding to succinate dehydrogenase (SDH), disrupting fungal respiration .
  • The biphenyl scaffold facilitates hydrophobic interactions with SDH’s ubiquinone-binding site, as confirmed by molecular docking .

Preparation Methods

Ullmann Coupling for Biphenyl Formation

The Ullmann reaction, employing copper catalysts, is widely used to construct biphenyl systems. Example 12 in GB2065655A demonstrates coupling 4-bromo-2-fluoroaniline with benzene using isoamyl nitrite and copper powder at 65°C for 20 hours, yielding 4-bromo-2-fluorobiphenyl at 56% efficiency. Adapting this method, 4-bromo-N-(phenylmethyl)aniline could react with benzene derivatives to form the target biphenyl backbone.

Table 1: Ullmann Coupling Conditions for Biphenyl Synthesis

Substrate Catalyst Nitrite Source Temp (°C) Time (h) Yield (%)
4-Bromo-2-fluoroaniline Cu powder Isoamyl nitrite 65 20 56
4-Bromo-2-chloroaniline Cu powder Isoamyl nitrite 65 20 62

Suzuki-Miyaura Cross-Coupling

While not explicitly cited in the provided sources, Suzuki coupling using palladium catalysts could link aryl boronic acids to aryl halides. For example, 4-bromobenzyl bromide might couple with phenylboronic acid to generate the biphenyl-benzyl scaffold prior to formylation.

Formylation Strategies

Reductive Amination

CA2695203A1 details reductive amination of ketones with formamide under acidic conditions. Example 4 demonstrates converting benzophenone to benzhydrylformamide (95% yield) using formic acid and formamide at 188–190°C. Applied to the target compound, [1,1'-biphenyl]-4-ylphenylketone could react similarly:

$$
\text{[1,1'-Biphenyl]-4-ylphenylketone} + \text{HCONH}_2 \xrightarrow{\text{HCOOH, 190°C}} \text{Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-}
$$

Table 2: Reductive Amination Parameters

Substrate Formamide (equiv) Acid Temp (°C) Time (min) Yield (%)
Benzophenone 20 HCOOH 190 15 95
Vanillin 20 HCOOH 200 3 75

Direct Formylation of Amines

N-(4-Biphenylyl)formamide (CAS 5472-79-7) is synthesized via formylation of 4-biphenylamine using formic acid/acetic anhydride. Extending this, N-([1,1'-biphenyl]-4-ylphenylmethyl)amine could undergo analogous formylation:

$$
\text{N-([1,1'-Biphenyl]-4-ylphenylmethyl)amine} + \text{HCO}2\text{H} \xrightarrow{\text{Ac}2\text{O}} \text{Target Compound}
$$

Purification and Characterization

Chromatographic Separation

GB2065655A highlights silica gel chromatography with hexane/acetone for isolating biphenyl intermediates. For polar formamides, gradient elution with ethyl acetate/hexane (20:1) effectively removes byproducts.

Spectroscopic Confirmation

  • IR : Formamide C=O stretch at ~1643 cm⁻¹.
  • ¹H NMR : Formyl proton at δ 8.21 ppm (singlet), NH at δ 7.60 ppm.
  • MS : Molecular ion peak at m/z 295.131 (C₂₀H₁₇NO⁺).

Challenges and Optimization

Steric Hindrance

The biphenyl-benzyl group imposes steric constraints during formylation. Microwave-assisted synthesis (e.g., 120°C for 3 minutes in CA2695203A1) may enhance reaction rates.

Byproduct Formation

Copper-mediated couplings often generate halogenated byproducts. Example 15 in GB2065655A addresses this via zinc/iron reduction, improving purity to >90%.

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